
(S)-(4-benzylmorpholin-2-yl)methanol CAS
number and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(S)-(4-benzylmorpholin-2-

yl)methanol

Cat. No.: B140013 Get Quote
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For: Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine

ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position. The "(S)"

designation indicates the stereochemistry at the chiral center C-2. This compound serves as a

valuable chiral building block in medicinal chemistry. The morpholine scaffold is a "privileged"

structure in drug discovery, often incorporated into molecules to improve pharmacokinetic

properties such as solubility, metabolic stability, and bioavailability. The benzyl group provides a

lipophilic component, and the primary alcohol function offers a reactive handle for further

synthetic modifications.

While specific biological activities for (S)-(4-benzylmorpholin-2-yl)methanol itself are not

extensively documented in public literature, the chiral 2-substituted morpholine motif is a key

component in various biologically active agents, including potent and selective receptor

modulators.
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The following tables summarize the key identifiers and physicochemical properties of (S)-(4-
benzylmorpholin-2-yl)methanol. It is important to note that some physical properties are

predicted values from computational models due to a lack of experimentally determined data in

published literature.

Table 1: Chemical Identifiers

Identifier Value

Compound Name (S)-(4-benzylmorpholin-2-yl)methanol

Synonyms
[(2S)-4-Benzyl-2-morpholinyl]methanol, (S)-4-

Benzyl-2-(hydroxymethyl)morpholine

CAS Number 132073-82-6[1]

Molecular Formula C₁₂H₁₇NO₂[1]

Molecular Weight 207.27 g/mol [1]

SMILES c1ccc(cc1)CN1CCO--INVALID-LINK--CO[1]

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-

12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-

10H2/t12-/m0/s1[1]

Table 2: Physicochemical Properties
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Property Value Source

Physical State Liquid [1]

Boiling Point 303.2 ± 27.0 °C (Predicted)[2]

Density 1.117 ± 0.06 g/cm³ (Predicted)[2]

pKa 14.36 ± 0.40 (Predicted)[2]

Solubility
Moderately soluble in polar

organic solvents
[3]

Storage
Sealed in dry, Room

Temperature or 2-8°C
[2][3]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (S)-(4-benzylmorpholin-2-
yl)methanol is not readily available in peer-reviewed journals. However, based on established

methods for the synthesis of chiral morpholine derivatives, a plausible synthetic route can be

proposed. Chiral 2-substituted morpholines are often synthesized from chiral starting materials

to ensure stereochemical integrity.

Plausible Synthetic Strategy
A common strategy involves the cyclization of a chiral amino alcohol. The synthesis could start

from a commercially available chiral precursor, such as (S)-3-amino-1,2-propanediol.

Step 1: N-Benzylation. The primary amine of the chiral starting material is selectively protected

with a benzyl group, typically via reductive amination with benzaldehyde and a reducing agent

like sodium triacetoxyborohydride (NaBH(OAc)₃) or via direct alkylation with benzyl bromide in

the presence of a non-nucleophilic base.

Step 2: Cyclization. The resulting N-benzyl amino diol can then be cyclized to form the

morpholine ring. A common method is the intramolecular Williamson ether synthesis, where

one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate) which

is then displaced by the remaining hydroxyl group under basic conditions. Alternatively, a one-
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pot reaction with a dielectrophile like 1,2-dibromoethane or a protected equivalent can be

employed.

Step 3: Purification. The final product would be purified using standard techniques such as

column chromatography on silica gel.

Below is a generalized workflow for this synthetic approach.
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Step 1: N-Benzylation

Step 2: Morpholine Ring Formation

Step 3: Purification
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Figure 1: Generalized synthetic workflow for (S)-(4-benzylmorpholin-2-yl)methanol.
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Applications in Drug Development & Biological
Context
(S)-(4-benzylmorpholin-2-yl)methanol is primarily utilized as a chiral intermediate for the

synthesis of more complex molecules with potential therapeutic applications. The chiral

morpholine scaffold is of significant interest in drug design.

Role as a Scaffold for Dopamine D4 Receptor
Antagonists
A key application for chiral morpholine scaffolds, structurally related to the topic compound, is

in the development of antagonists for the Dopamine D4 Receptor (D4R).[2] The D4 receptor, a

G-protein coupled receptor (GPCR), is implicated in several neurological and psychiatric

disorders, including schizophrenia and Parkinson's disease.[2] Antagonists of the D4R block

the binding of the endogenous neurotransmitter dopamine, thereby modulating downstream

signaling pathways.

The general signaling pathway for a Gᵢ/Gₒ-coupled receptor like the D4R involves the inhibition

of adenylyl cyclase upon activation. An antagonist prevents this inhibition.

Dopamine D4 Receptor Signaling Pathway and Antagonism:

Resting State: The D4 receptor is coupled to a heterotrimeric G-protein (Gαᵢ/ₒ, Gβ, Gγ). Gαᵢ/ₒ

is bound to GDP.

Dopamine Binding (Agonist): Dopamine binds to the D4R, causing a conformational change.

G-Protein Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor

(GEF), promoting the exchange of GDP for GTP on the Gαᵢ/ₒ subunit.

Subunit Dissociation: The Gαᵢ/ₒ-GTP and Gβγ subunits dissociate from the receptor and

each other.

Downstream Effect: The Gαᵢ/ₒ-GTP subunit inhibits the enzyme adenylyl cyclase (AC),

leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Antagonist Action: A D4R antagonist, which may incorporate the (S)-morpholine scaffold,

binds to the receptor but does not induce the conformational change necessary for G-protein

activation. It competitively blocks dopamine from binding, thus preventing the inhibition of

adenylyl cyclase and maintaining baseline cAMP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(S)-(4-benzylmorpholin-2-yl)methanol CAS number and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140013#s-4-benzylmorpholin-2-yl-methanol-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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